2-(benzylamino)-N-(4-bromophenyl)pyridine-3-carboxamide
Overview
Description
2-(benzylamino)-N-(4-bromophenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzylamino group attached to the pyridine ring, along with a bromophenyl group and a carboxamide group
Preparation Methods
The synthesis of 2-(benzylamino)-N-(4-bromophenyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carboxamide with benzylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with 4-bromobenzoyl chloride to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(benzylamino)-N-(4-bromophenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. This reaction is often facilitated by the use of palladium catalysts.
Scientific Research Applications
2-(benzylamino)-N-(4-bromophenyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(4-bromophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzylamino group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. The carboxamide group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2-(benzylamino)-N-(4-bromophenyl)pyridine-3-carboxamide can be compared with other pyridine derivatives, such as:
2-(benzylamino)-N-(4-chlorophenyl)pyridine-3-carboxamide: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The substitution of bromine with chlorine can affect the compound’s reactivity and binding properties.
2-(benzylamino)-N-(4-fluorophenyl)pyridine-3-carboxamide: The presence of a fluorine atom instead of bromine can lead to differences in the compound’s electronic properties and biological activity.
2-(benzylamino)-N-(4-methylphenyl)pyridine-3-carboxamide: The methyl group in place of the bromine atom can result in changes in the compound’s hydrophobicity and overall chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(benzylamino)-N-(4-bromophenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c20-15-8-10-16(11-9-15)23-19(24)17-7-4-12-21-18(17)22-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUACWBYVGKVSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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